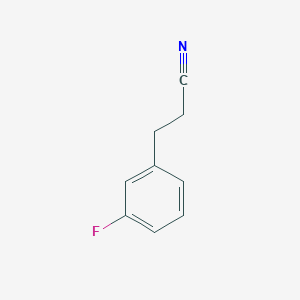

3-(3-Fluorophenyl)propanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-fluorophenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQZIMFMEVQRMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437412 | |

| Record name | 3-(3-fluorophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25468-87-5 | |

| Record name | 3-Fluorobenzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25468-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-fluorophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(3-Fluorophenyl)propanenitrile: Synthesis, Characterization, and Application

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of a Fluorinated Nitrile Building Block

3-(3-Fluorophenyl)propanenitrile is a specialized chemical intermediate whose value in medicinal chemistry and drug discovery far exceeds its relatively simple structure. As a bifunctional molecule, it incorporates two key features that are highly sought after in the design of novel therapeutics: a fluorinated aromatic ring and a reactive nitrile group. The presence of a fluorine atom at the meta-position of the phenyl ring is a strategic choice; fluorine's high electronegativity and small size can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, often enhancing its ability to cross the blood-brain barrier.[1] Simultaneously, the aliphatic nitrile group serves as a versatile chemical handle, amenable to a variety of transformations into other critical functional groups such as primary amines, carboxylic acids, or tetrazoles, making it a cornerstone for building molecular complexity. This guide provides an in-depth examination of the core properties, synthesis, and characterization of this compound, offering field-proven insights for its effective utilization in research and development.

Section 1: Core Molecular and Physicochemical Properties

A comprehensive understanding of a reagent's physical properties is the foundation of its effective use in synthesis, ensuring proper handling, reaction setup, and purification. The key properties of this compound are summarized in the table below. While empirical data for certain properties like density and refractive index are not widely published, the provided information is based on reliable supplier data and established chemical principles.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₈FN | [2] |

| Molecular Weight | 149.17 g/mol | [2] |

| CAS Number | 25468-87-5 | [3] |

| Appearance | Colorless to light-colored liquid or solid | [2] |

| Boiling Point | ~235 - 240 °C (estimated) | [2] |

| Solubility | Low in water; Soluble in ethanol, dichloromethane, DMSO, ethyl acetate | [2] |

| Purity (Typical) | ≥97% | [3] |

Section 2: Synthesis and Purification

While this compound is commercially available, understanding its synthesis is crucial for process development and cost analysis. An efficient and scalable synthesis can be proposed via a classical nucleophilic substitution pathway, a robust and well-documented method for nitrile formation.

Proposed Synthetic Pathway: Nucleophilic Substitution

The most logical and field-proven approach for synthesizing this molecule is the Sₙ2 reaction between a suitable 3-carbon electrophile bearing the 3-fluorophenyl group and an inorganic cyanide salt. The precursor of choice is 1-(3-bromopropyl)-3-fluorobenzene .

Causality Behind Experimental Choices:

-

Precursor: 1-(3-bromopropyl)-3-fluorobenzene is selected as the electrophile. A bromide is a superior leaving group compared to a chloride, facilitating the substitution reaction under milder conditions. The propyl chain ensures the final product is a propanenitrile. This precursor can be synthesized from the corresponding 3-(3-fluorophenyl)propan-1-ol using standard brominating agents like PBr₃.[4]

-

Nucleophile: Sodium cyanide (NaCN) is a common and effective source of the cyanide nucleophile. It is crucial to use it in an anhydrous polar aprotic solvent to maximize its nucleophilicity and prevent the formation of hydrolysis byproducts.

-

Solvent: Dimethyl sulfoxide (DMSO) is an ideal solvent for this reaction. Its high polarity effectively solvates the sodium cation, leaving the cyanide anion "naked" and highly nucleophilic. It also has a high boiling point, allowing the reaction to be heated to drive it to completion.

-

Temperature: Heating the reaction (e.g., to 90 °C) increases the reaction rate, ensuring a reasonable conversion time, which is standard practice for Sₙ2 reactions with alkyl halides.

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Safety Precaution: This procedure involves sodium cyanide, which is highly toxic. All operations must be conducted in a certified chemical fume hood by trained personnel. Appropriate personal protective equipment (gloves, lab coat, safety glasses) is mandatory. An emergency cyanide antidote kit should be available. All glassware must be decontaminated with bleach after use.

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer, add 1-(3-bromopropyl)-3-fluorobenzene (1.0 eq).

-

Solvent Addition: Add anhydrous DMSO (approx. 5-10 mL per gram of substrate) to the flask.

-

Reagent Addition: Add sodium cyanide (NaCN, 1.2-1.5 eq) portion-wise to the stirred solution. An exothermic reaction may be observed.

-

Heating: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. The reaction progress should be monitored by a suitable technique (e.g., TLC or GC-MS) until the starting material is consumed.

-

Quench and Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing a large volume of ice-water (approx. 10-20 times the volume of DMSO).

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMSO and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

The crude this compound, likely a yellow or brown oil, requires purification to be suitable for subsequent synthetic steps.

-

Method: Vacuum distillation is the preferred method for purifying liquids of this molecular weight and boiling point.

-

Rationale: Distillation separates compounds based on differences in boiling points. Performing it under vacuum lowers the boiling point, preventing potential thermal decomposition of the product at the high temperatures required for atmospheric distillation.

-

Procedure:

-

Set up a short-path distillation apparatus suitable for vacuum.

-

Transfer the crude oil to the distillation flask.

-

Slowly apply vacuum and gently heat the flask using an oil bath.

-

Collect the fraction that distills at the expected boiling point range under the applied pressure. The pure product should be a colorless liquid.

-

Section 3: Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is the primary tool for confirming the identity and purity of the compound. The expected signals are:

-

Aromatic Region (δ 6.9-7.4 ppm): Four protons on the phenyl ring will appear in this region. The fluorine atom at C3 will cause complex splitting patterns (coupling to H2, H4, H5, H6). We expect a multiplet integrating to 4H.

-

Benzylic Protons (δ ~2.9-3.0 ppm): The two protons on the carbon adjacent to the phenyl ring (-CH₂-Ar) will appear as a triplet, integrating to 2H. The downfield shift is due to the proximity to the aromatic ring.

-

Aliphatic Protons (δ ~2.6-2.7 ppm): The two protons adjacent to the nitrile group (-CH₂-CN) will also appear as a triplet, integrating to 2H. The electron-withdrawing nature of the nitrile group causes a significant downfield shift.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides confirmation of the carbon skeleton.

-

Nitrile Carbon (δ ~118-120 ppm): The carbon of the C≡N group typically appears in this region.

-

Aromatic Carbons (δ ~115-165 ppm): Six signals are expected. The carbon directly attached to the fluorine (C3) will show a large one-bond carbon-fluorine coupling constant (¹J_CF) and appear significantly downfield (predicted ~163 ppm). The other aromatic carbons will also exhibit smaller C-F couplings.

-

Aliphatic Carbons (δ ~20-35 ppm): Two signals are expected for the two methylene (-CH₂-) carbons in the propyl chain. The carbon adjacent to the phenyl ring will be around δ ~32 ppm, while the carbon adjacent to the nitrile will be further upfield, around δ ~20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.

-

C≡N Stretch: A sharp, strong absorption band is expected in the range of 2260-2240 cm⁻¹ . This is a highly characteristic peak for aliphatic nitriles and is a definitive indicator of the nitrile group's presence.[5]

-

Aromatic C-H Stretch: Peaks will appear just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks will appear just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹).

-

C-F Stretch: A strong band is expected in the fingerprint region, typically around 1250-1000 cm⁻¹ .

Section 4: Reactivity and Applications in Drug Discovery

The utility of this compound lies in the synthetic versatility of its nitrile group. This functionality serves as a masked primary amine or carboxylic acid, allowing for its introduction early in a synthetic sequence while being robust enough to withstand various reaction conditions.

Key Transformations of the Nitrile Group

Caption: Key synthetic transformations of the nitrile group.

-

Reduction to a Primary Amine: This is one of the most common and powerful transformations. The nitrile can be reduced to 3-(3-fluorophenyl)propan-1-amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂ gas with a Raney Nickel or Palladium catalyst). The resulting primary amine is a crucial nucleophile for building amides, sulfonamides, and heterocyclic rings, which are prevalent in pharmaceuticals.

-

Hydrolysis to a Carboxylic Acid: The nitrile can be fully hydrolyzed to 3-(3-fluorophenyl)propanoic acid under either acidic (e.g., refluxing with aqueous H₂SO₄) or basic (e.g., refluxing with aqueous NaOH followed by acidic workup) conditions. This transformation provides access to a carboxylic acid moiety, essential for forming esters and amides, and a common feature in many drug molecules.

Role as a Pharmaceutical Intermediate

While specific publicly documented pathways for blockbuster drugs using this exact intermediate are scarce, its structure is emblematic of building blocks used in the synthesis of CNS-active agents and other complex molecules. The 3-fluorophenylpropyl motif is found in various developmental and patented compounds. The strategic value lies in its ability to introduce this key pharmacophore in a stable and versatile form.

Section 5: Safe Handling and Storage

5.1. Hazard Identification

-

Flammability: The compound is a flammable liquid.[3]

-

Toxicity: While specific toxicity data is limited, nitriles as a class should be handled with care. They can be toxic if ingested, inhaled, or absorbed through the skin. Combustion may produce toxic gases such as hydrogen cyanide and nitrogen oxides.

5.2. Handling Protocols

-

Always handle in a well-ventilated chemical fume hood.

-

Use compatible, chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles.

-

Ground all equipment when transferring to prevent static discharge, which could be an ignition source.

-

Keep away from heat, sparks, open flames, and strong oxidizing agents.

5.3. Storage

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area designated for flammable liquids.

-

Store away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[2]

Conclusion

This compound is a valuable and strategic intermediate for the modern medicinal chemist. Its fluorinated aromatic core and synthetically versatile nitrile handle provide a powerful combination for constructing novel molecular architectures. By understanding its fundamental properties, employing robust synthetic and purification protocols, and appreciating the nuances of its reactivity, researchers can effectively leverage this building block to accelerate the discovery and development of next-generation therapeutics.

References

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 26, 2026, from [Link]

-

JoVE. (2024, December 5). IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved January 26, 2026, from [Link]

-

ChemDraw Software. (n.d.). How to Predict NMR in ChemDraw. As demonstrated on YouTube. Retrieved January 26, 2026, from [Link]

-

Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved January 26, 2026, from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved January 26, 2026, from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 26, 2026, from [Link]

-

The Royal Society of Chemistry. (2013). Synthesis of bromobenzene. Retrieved January 26, 2026, from [Link]

-

Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 26, 2026, from [Link]

-

Quora. (2023, July 11). What is the synthesis of 1-fluoro-3-propylbenzene from benzene? Retrieved January 26, 2026, from [Link]

-

RSC Publishing. (2022). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 13(28), 8257-8270. Retrieved January 26, 2026, from [Link]

-

YouTube. (2020, September 1). Synthesis of p-Bromopropylbenzene. Retrieved January 26, 2026, from [Link]

-

Lacerda Jr., E. G., et al. (2019). Computational prediction of the 1H and 13C NMR chemical shifts for protonated alkylpyrroles. ChemPhysChem, 20(5), 657-666. Retrieved January 26, 2026, from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved January 26, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene - Google Patents [patents.google.com]

- 3. 1-(3-Bromopropyl)-3-fluorobenzene | 156868-84-7 | Benchchem [benchchem.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

The Synthesis and Strategic Importance of 3-(3-Fluorophenyl)propanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Building Block

3-(3-Fluorophenyl)propanenitrile, a seemingly unassuming molecule, holds a significant position in the landscape of modern medicinal chemistry. Its true value lies not in its direct therapeutic application, but in its role as a crucial intermediate for the synthesis of a variety of pharmaceutical agents, particularly those targeting the central nervous system (CNS).[1] The strategic incorporation of a fluorine atom on the phenyl ring and the reactive nitrile group make this compound a versatile scaffold for constructing complex molecular architectures with desirable pharmacological properties. This guide provides an in-depth exploration of the discovery, historical synthetic evolution, and key applications of this compound, offering a technical resource for professionals in the field.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 25468-87-5 | |

| Molecular Formula | C₉H₈FN | [1] |

| Molecular Weight | 149.16 g/mol | [1] |

| Appearance | Colorless to light-colored liquid or solid | [1] |

| Boiling Point | Approximately 235 - 240 °C (estimated) | [1] |

| Solubility | Low in water; Soluble in common organic solvents like ethanol and dichloromethane | [1] |

-

¹H NMR: Protons on the ethyl chain and the aromatic ring would exhibit characteristic chemical shifts and coupling patterns. The protons on the carbon adjacent to the nitrile group would appear as a triplet, as would the protons on the carbon adjacent to the phenyl ring. The aromatic protons would show complex splitting patterns due to both proton-proton and proton-fluorine coupling.

-

¹³C NMR: The carbon of the nitrile group would have a characteristic chemical shift in the downfield region (around 118-125 ppm). The fluorinated carbon on the aromatic ring would show a large one-bond carbon-fluorine coupling constant.

-

¹⁹F NMR: A single resonance would be observed, with its chemical shift being characteristic of a fluorine atom attached to an aromatic ring.

-

IR Spectroscopy: A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ would be indicative of the C≡N stretching vibration of the nitrile group.

-

Mass Spectrometry: The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound (149.16).

Historical Perspective and Evolution of Synthesis

While the precise moment of the first synthesis of this compound is not prominently documented in readily accessible historical literature, its development can be contextualized within the broader advancements in organofluorine chemistry and the synthesis of aryl nitriles. The introduction of fluorine into organic molecules gained significant traction in the mid-20th century as its unique properties for modulating biological activity became increasingly recognized.

Early synthetic approaches to phenylpropanenitriles likely relied on classical methods, which have since been refined for improved efficiency, safety, and scalability. The following sections outline the logical progression of synthetic strategies that have likely been applied to the synthesis of this important intermediate.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound reveals several potential synthetic disconnections and corresponding strategies.

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Methodologies

Based on established organic chemistry principles and literature on analogous compounds, the following synthetic routes represent the most plausible and historically relevant methods for the preparation of this compound.

1. Nucleophilic Substitution of a 3-Fluorobenzyl Halide

This is a classic and straightforward approach for the formation of a carbon-carbon bond.

Caption: Synthesis via nucleophilic substitution followed by chain elongation.

-

Step-by-Step Protocol:

-

Preparation of 3-Fluorobenzyl Halide: 3-Fluorotoluene can be halogenated using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under radical initiation (e.g., AIBN or UV light) to yield the corresponding benzyl halide.

-

Cyanation: The 3-fluorobenzyl halide is then reacted with a cyanide salt, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like DMSO or DMF. This proceeds via an SN2 mechanism to form 3-(3-fluorophenyl)acetonitrile.

-

Chain Elongation: The resulting acetonitrile can be deprotonated at the alpha-carbon using a strong base (e.g., LDA or NaH) to form a carbanion. This carbanion can then react with a one-carbon electrophile, such as formaldehyde followed by reduction, or a methyl halide followed by further functional group manipulation, to extend the chain and ultimately yield this compound. This multi-step elongation can be cumbersome.

-

2. Michael Addition to a 3-Fluorocinnamic Acid Derivative

The conjugate addition of a cyanide nucleophile to an α,β-unsaturated system is a powerful method for forming the desired carbon skeleton in a single step.

Caption: Synthesis via Michael addition of cyanide.

-

Step-by-Step Protocol:

-

Preparation of 3-Fluorocinnamic Acid: This can be synthesized from 3-fluorobenzaldehyde via a Knoevenagel or Perkin condensation with malonic acid or acetic anhydride, respectively.

-

Activation: The carboxylic acid is typically converted to a more reactive derivative, such as an ester or an amide, to facilitate the Michael addition.

-

Michael Addition: The activated 3-fluorocinnamic acid derivative is treated with a cyanide source. The reaction is often catalyzed by a base. The cyanide ion adds to the β-carbon of the α,β-unsaturated system.

-

Workup: An acidic workup protonates the intermediate enolate to yield the final product.

-

3. Catalytic Hydrocyanation of 3-Fluorostyrene

Modern synthetic chemistry has seen the development of sophisticated catalytic methods, including hydrocyanation, which offers high atom economy.

Caption: Synthesis via catalytic hydrocyanation.

-

Reaction Mechanism and Protocol:

-

Catalyst Activation: A low-valent transition metal catalyst, typically based on nickel or palladium with phosphine or phosphite ligands, is generated in situ.

-

Oxidative Addition: Hydrogen cyanide (or a surrogate like acetone cyanohydrin) undergoes oxidative addition to the metal center.

-

Alkene Coordination and Insertion: 3-Fluorostyrene coordinates to the metal complex, followed by migratory insertion into the metal-hydride bond. This step determines the regioselectivity of the reaction.

-

Reductive Elimination: The final product, this compound, is released from the metal center via reductive elimination, regenerating the active catalyst.

-

Comparison of Synthetic Routes

| Synthetic Route | Advantages | Disadvantages |

| Nucleophilic Substitution | Utilizes readily available starting materials. Well-established and understood reaction mechanism. | Can be a multi-step process, especially for chain elongation. Use of highly toxic cyanide salts. |

| Michael Addition | Can form the carbon skeleton in a single step. Good for controlling stereochemistry with chiral catalysts. | Requires activation of the carboxylic acid. Potential for side reactions. |

| Catalytic Hydrocyanation | High atom economy. Can be highly regioselective and enantioselective with appropriate catalysts. | Requires specialized catalysts which can be expensive and sensitive to air and moisture. Use of highly toxic HCN. |

The Role of this compound in Drug Development

The presence of the 3-fluorophenyl moiety is a key feature that medicinal chemists exploit to fine-tune the properties of drug candidates. The fluorine atom can:

-

Enhance Metabolic Stability: The carbon-fluorine bond is very strong, which can block sites of oxidative metabolism, thereby increasing the half-life of a drug.

-

Improve Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets through hydrogen bonding or dipole-dipole interactions.

-

Increase Lipophilicity: The introduction of a fluorine atom can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

The nitrile group is also a versatile functional handle that can be readily transformed into other important functional groups, such as:

-

Amines: Reduction of the nitrile group (e.g., with LiAlH₄ or catalytic hydrogenation) yields primary amines, which are common functionalities in many bioactive molecules.

-

Carboxylic Acids: Hydrolysis of the nitrile under acidic or basic conditions provides carboxylic acids.

-

Tetrazoles: The nitrile can react with azides to form tetrazoles, which are often used as bioisosteres for carboxylic acids.

While specific drug development pipelines are often proprietary, the structural motif of this compound is a clear indicator of its utility in the synthesis of compounds being investigated for a range of neurological and psychiatric disorders.

Conclusion

This compound stands as a testament to the enabling power of synthetic chemistry in drug discovery. While its own discovery may not be a celebrated historical event, its impact is felt in the laboratories of medicinal chemists who rely on it as a versatile and valuable building block. The evolution of its synthesis, from classical multi-step procedures to more elegant and efficient catalytic methods, mirrors the progress of organic chemistry as a whole. As the demand for novel therapeutics continues to grow, the strategic application of key intermediates like this compound will undoubtedly remain a cornerstone of successful drug development programs.

References

-

Nanjing Finechem Holding Co.,Limited. This compound Supplier & Manufacturer China | High Purity CAS 348-84-5. Available from: [Link]

-

MySkinRecipes. This compound. Available from: [Link]

Sources

Spectroscopic Unveiling of 3-(3-Fluorophenyl)propanenitrile: A Comprehensive Technical Guide

This guide provides an in-depth exploration of the spectroscopic characteristics of 3-(3-Fluorophenyl)propanenitrile, a key intermediate in the development of various pharmaceuticals and research chemicals. Designed for researchers, scientists, and drug development professionals, this document elucidates the structural features of the molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are explained to provide a practical and comprehensive understanding.

Molecular Structure and Spectroscopic Overview

This compound (C₉H₈FN) possesses a molecular weight of 149.17 g/mol .[1] Its structure, comprising a 3-fluorophenyl ring attached to a propanenitrile chain, gives rise to a unique spectroscopic fingerprint. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a complete structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule.

Expected ¹H NMR Spectral Data:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic-H | 7.00 - 7.40 | Multiplet (m) | - | 4H |

| -CH₂- (benzylic) | ~2.95 | Triplet (t) | ~7.5 | 2H |

| -CH₂- (cyano) | ~2.65 | Triplet (t) | ~7.5 | 2H |

Causality of Signal Assignments: The aromatic protons appear in the downfield region (7.00 - 7.40 ppm) due to the deshielding effect of the benzene ring current. The presence of the electron-withdrawing fluorine atom at the meta position will induce complex splitting patterns (multiplet). The two methylene groups (-CH₂-) form an ethyl bridge. The methylene group adjacent to the aromatic ring (benzylic) is expected to be slightly more deshielded (~2.95 ppm) than the one adjacent to the electron-withdrawing nitrile group (~2.65 ppm). Both will appear as triplets due to coupling with the neighboring methylene protons, with a typical vicinal coupling constant of approximately 7.5 Hz.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the types of carbon atoms (quaternary, CH, CH₂, CH₃).

Expected ¹³C NMR Spectral Data:

| Carbon | Chemical Shift (δ, ppm) |

| C≡N (Nitrile) | ~118 |

| Aromatic C-F | ~163 (doublet, ¹JCF) |

| Aromatic C (quaternary) | ~140 |

| Aromatic CH | 114 - 131 |

| -CH₂- (benzylic) | ~31 |

| -CH₂- (cyano) | ~19 |

Causality of Signal Assignments: The nitrile carbon (C≡N) is characteristically found in the 115-125 ppm region. The carbon atom directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF), resulting in a doublet around 163 ppm. The other aromatic carbons will appear in the typical aromatic region (110-145 ppm). The aliphatic carbons of the propyl chain will be found in the upfield region, with the benzylic carbon appearing at a slightly higher chemical shift (~31 ppm) compared to the carbon adjacent to the nitrile group (~19 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Key IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡N Stretch (Nitrile) | ~2245 | Strong, Sharp |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-F Stretch | 1100 - 1250 | Strong |

Interpretation of the Spectrum: The most prominent and diagnostic peak in the IR spectrum of this compound is the strong, sharp absorption band around 2245 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration. The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching bands in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretches from the propyl chain will appear just below 3000 cm⁻¹. A strong absorption in the 1100-1250 cm⁻¹ range is indicative of the C-F stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectral Data:

-

Molecular Ion (M⁺): m/z = 149.1

-

Major Fragments:

-

m/z = 109: Loss of the cyanoethyl radical (•CH₂CH₂CN)

-

m/z = 96: Tropylium-like ion from the fluorobenzyl fragment

-

m/z = 75: Phenyl cation fragment

-

Fragmentation Pathway: In electron ionization (EI) mass spectrometry, the molecular ion peak is expected at m/z 149, corresponding to the molecular weight of the compound. A common fragmentation pathway involves the cleavage of the bond between the aromatic ring and the propyl chain, leading to the formation of a fluorobenzyl cation (m/z 109). Further fragmentation of the side chain and rearrangement of the aromatic portion can lead to other characteristic fragments.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial. Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Perform locking and shimming procedures to optimize the homogeneity of the magnetic field.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Perform phase and baseline corrections to obtain a clean spectrum. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons.

IR Data Acquisition (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal of the FTIR spectrometer is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).

-

Sample Application: Place a small drop of neat this compound directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational modes of the molecule. Identify and label the key functional group frequencies.

Mass Spectrometry Data Acquisition (Electron Ionization - EI)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as methanol or dichloromethane.

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a pure sample, direct infusion can be used. For mixtures, coupling with a Gas Chromatograph (GC-MS) is recommended for prior separation.

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺), and also induces fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection and Spectrum Generation: A detector measures the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z.

-

Data Interpretation: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information and confirm the identity of the compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating characterization of this compound. The detailed analysis of NMR, IR, and MS spectra, coupled with the provided experimental protocols, offers a robust framework for the identification and quality control of this important chemical intermediate. The insights into the causality of the observed spectral features are intended to empower researchers in their synthetic and analytical endeavors.

References

-

MySkinRecipes. This compound. [Link]

-

PubChem. Propanenitrile. [Link]

-

NIST Chemistry WebBook. Propanenitrile. [Link]

-

ResearchGate. FT-IR spectrum of 3-(3-fluorophenyl)-2-methylacrylic acid (HL). [Link]

-

NIST Chemistry WebBook. Propanenitrile, 3-(phenylamino)-. [Link]

-

NIH. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

The Good Scents Company. 3-phenyl propionitrile. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Royal Society of Chemistry. An expedient route to tricyanovinylindoles and indolylmaleimides from o-alkynylanilines utilising DMSO as one-carbon synthon - Supporting Information. [Link]

-

PubChemLite. 3-amino-3-(3-fluorophenyl)propanenitrile hydrochloride (C9H9FN2). [Link]

-

Chemistry LibreTexts. 5.7: 13C-NMR Spectroscopy. [Link]

-

YouTube. sample 13C NMR spectra of compounds with common functional groups. [Link]

-

Chemistry LibreTexts. 29.10 ¹³C NMR Spectroscopy. [Link]

-

NIST Chemistry WebBook. Propanenitrile, 3-hydroxy-. [Link]

-

ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). [Link]

-

PubChem. 3-(Methylnitrosoamino)propanenitrile. [Link]

-

PubChem. Propanenitrile, 3-methoxy-. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]

Sources

Solubility and stability of 3-(3-Fluorophenyl)propanenitrile

An In-Depth Technical Guide to the Solubility and Stability of 3-(3-Fluorophenyl)propanenitrile

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmaceutical compounds, particularly those targeting the central nervous system (CNS). Its fluorinated phenyl ring and reactive nitrile group make it a versatile building block in medicinal chemistry for creating molecules that can efficiently cross the blood-brain barrier. A thorough understanding of the physicochemical properties of this intermediate, specifically its solubility and stability, is paramount for researchers and drug development professionals to ensure robust process development, formulation design, and regulatory compliance.

This guide provides a comprehensive overview of the solubility and stability characteristics of this compound, rooted in fundamental chemical principles and established analytical methodologies. It is designed to equip researchers with the necessary knowledge to handle, analyze, and formulate this compound effectively.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of this compound is essential before delving into its solubility and stability.

| Property | Value | Source |

| Chemical Formula | C₉H₈FN | [1] |

| Molecular Weight | 149.16 g/mol | |

| Appearance | Colorless to light-colored liquid or solid | [1] |

| Boiling Point | ~235-240 °C (estimated) | [1] |

| Storage | Store in a cool, dry, well-ventilated area in a sealed container, away from heat and oxidizing agents. | [1] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability, formulation, and purification. This compound is an organic compound with an expectation of low solubility in aqueous media and good solubility in organic solvents.[1]

Qualitative Solubility

Based on its chemical structure, a qualitative assessment of solubility can be made:

-

Aqueous Solubility: The presence of a largely non-polar phenyl ring and an alkyl chain suggests low solubility in water. The polar nitrile group and the fluorine atom may contribute to some minimal aqueous solubility.

-

Organic Solvent Solubility: The compound is expected to be soluble in common organic solvents such as ethanol, dichloromethane, acetonitrile, and ethyl acetate, owing to its organic nature.[1]

Quantitative Solubility Determination: An Experimental Approach

To move beyond qualitative statements, a systematic experimental determination of solubility is necessary. The following protocol outlines a robust method for quantifying the solubility of this compound in various solvents.

Protocol: Equilibrium Solubility Determination by HPLC

Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, methanol, acetonitrile, dichloromethane)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.45 µm)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in separate vials. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant.

-

Centrifuge the sample to further separate any suspended solid.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile).

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Inject the filtered sample from the solubility experiment into the HPLC system.

-

Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

-

Data Presentation:

The quantitative solubility data should be summarized in a table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | ||

| Phosphate Buffer (pH 7.4) | 37 | ||

| 0.1 N HCl | 25 | ||

| 0.1 N NaOH | 25 | ||

| Ethanol | 25 | ||

| Acetonitrile | 25 |

Stability Profile and Degradation Pathways

Assessing the stability of this compound is crucial for determining its shelf-life and identifying potential degradation products that could impact the quality and safety of the final pharmaceutical product. Forced degradation studies are an essential tool for this purpose.[2]

Potential Degradation Pathways

The primary functional group susceptible to degradation in this compound is the nitrile group. The most common degradation pathway for nitriles is hydrolysis.[3][4]

-

Hydrolysis: Under both acidic and basic conditions, particularly with heating, the nitrile group can be hydrolyzed. This reaction typically proceeds in two stages: first to the corresponding amide (3-(3-fluorophenyl)propanamide), and then further to the carboxylic acid (3-(3-fluorophenyl)propanoic acid).[3][4][5]

-

Acid-catalyzed hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the nitrile is protonated, making it more susceptible to nucleophilic attack by water, ultimately yielding the carboxylic acid and an ammonium salt.[5]

-

Base-catalyzed hydrolysis: In the presence of a strong base (e.g., NaOH, KOH), the nitrile is attacked by hydroxide ions, leading to the formation of a carboxylate salt and ammonia.[5]

-

Forced Degradation Study Protocol

A forced degradation study should be conducted to systematically evaluate the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Objective: To identify potential degradation products and pathways for this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat (e.g., at 60°C) for a defined period.

-

Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat (e.g., at 60°C) for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a controlled oven.

-

Photolytic Degradation: Expose the stock solution (in a photostable container) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6] A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Analyze the samples using a stability-indicating HPLC method. This method must be able to separate the parent compound from all significant degradation products. A mass spectrometer (LC-MS) can be used for the identification of the degradation products.

-

Conclusion

References

- This compound Supplier & Manufacturer China | High Purity CAS 348-84-5. (n.d.). Nanjing Finechem Holding Co.,Limited.

- This compound. (n.d.). MySkinRecipes.

- This compound. (n.d.). MySkinRecipes.

- Hydrolysing Nitriles. (n.d.). Chemguide.

- Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor.

- 3-(3-bromophenyl)propanenitrile analytical standard. (n.d.). Sigma-Aldrich.

- Hydrolysis of Nitriles Explained. (n.d.). Testbook.

- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health.

- Forced Degradation Studies. (2016). MedCrave online.

- ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency.

Sources

- 1. This compound Supplier & Manufacturer China | High Purity CAS 348-84-5 | Specifications, Safety, Uses [nj-finechem.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. testbook.com [testbook.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. ema.europa.eu [ema.europa.eu]

Navigating the Research Landscape of 3-(3-Fluorophenyl)propanenitrile: A Technical Guide for Drug Discovery and Beyond

An In-depth Exploration of a Versatile Fluorinated Building Block for CNS-Active Agents and Novel Chemical Entities

Abstract

This technical guide provides a comprehensive overview of the potential research areas for 3-(3-Fluorophenyl)propanenitrile, a fluorinated aromatic nitrile with significant promise as a key intermediate in the synthesis of novel therapeutics, particularly those targeting the central nervous system (CNS). The strategic incorporation of a fluorine atom on the phenyl ring is known to enhance metabolic stability, binding affinity, and the ability of molecules to cross the blood-brain barrier. This guide delves into the synthetic pathways, characteristic chemical transformations, and diverse potential applications of this compound, offering a roadmap for researchers in medicinal chemistry, drug development, and materials science. Detailed experimental protocols, spectroscopic data for characterization, and explorations of its utility in constructing bioactive molecules are presented to empower scientists in their research endeavors.

Introduction: The Significance of Fluorinated Propanenitriles in Chemical Synthesis

This compound emerges as a molecule of interest due to the convergence of two key structural features: the versatile nitrile functional group and a fluorine-substituted aromatic ring. The nitrile group serves as a valuable synthetic handle, readily convertible to primary amines, carboxylic acids, amides, and various heterocyclic systems. The presence of a fluorine atom can profoundly influence a molecule's physicochemical and pharmacological properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. This makes fluorinated compounds particularly attractive in the design of CNS-active drugs, where penetration of the blood-brain barrier is a critical determinant of efficacy. This guide will explore the untapped potential of this compound as a foundational scaffold for innovation.

Synthesis and Characterization

A robust and reproducible synthetic route is paramount for the exploration of any chemical entity. While various methods for the synthesis of arylpropanenitriles exist, a common and effective strategy involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide source.

Proposed Synthetic Pathway

A logical and experimentally feasible synthesis of this compound can be envisioned starting from 3-fluorobenzyl chloride. The reaction with a cyanide salt, such as sodium or potassium cyanide, in a suitable polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetone, would yield the desired product. The addition of a phase-transfer catalyst could enhance the reaction rate and yield.

Caption: Proposed synthesis of this compound.

Spectroscopic and Physical Data

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The following table summarizes key physical and spectroscopic data for this compound.

| Property | Value |

| Chemical Formula | C₉H₈FN |

| Molecular Weight | 149.17 g/mol |

| Appearance | Colorless to light-colored liquid or solid |

| Boiling Point | Approximately 235-240 °C (estimated) |

| CAS Number | 25468-87-5 |

Spectroscopic Data Interpretation:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, exhibiting splitting patterns influenced by the fluorine substituent. Two triplet signals corresponding to the two methylene groups of the propanenitrile chain would also be present.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon directly bonded to the fluorine atom showing a characteristic large one-bond C-F coupling constant. Signals for the nitrile carbon and the two methylene carbons will also be observed.

-

IR Spectroscopy: The infrared spectrum will feature a sharp, strong absorption band in the region of 2260-2220 cm⁻¹, characteristic of the C≡N stretching vibration of the nitrile group. Aromatic C-H and C-F stretching vibrations will also be present.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z 149. The fragmentation pattern may involve the loss of the cyano group and fragmentation of the propyl chain.

Potential Research Area 1: Medicinal Chemistry - CNS Drug Discovery

The structural features of this compound make it a highly attractive starting material for the synthesis of novel CNS-active agents. Its derivatives hold potential as anticonvulsants and antidepressants.

Anticonvulsant Agents: Targeting GABAergic Pathways

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Many anticonvulsant drugs act by enhancing GABAergic neurotransmission. The primary amine derivative of this compound, 3-(3-fluorophenyl)propan-1-amine , is a key precursor for the synthesis of GABA analogs.

The reduction of the nitrile group to a primary amine is a fundamental transformation. This can be effectively achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Caption: Reduction of this compound to the corresponding primary amine.

Experimental Protocol: Reduction of this compound with LiAlH₄

-

Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether.

-

Addition: Dissolve this compound (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at 0 °C with stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again.

-

Work-up: Filter the resulting granular precipitate and wash it thoroughly with diethyl ether. Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(3-fluorophenyl)propan-1-amine.

Antidepressant Agents: Modulators of Neurotransmitter Systems

The corresponding carboxylic acid, 3-(3-fluorophenyl)propanoic acid , can serve as a scaffold for the synthesis of compounds that may interact with various neurotransmitter systems implicated in depression.

The hydrolysis of the nitrile group to a carboxylic acid can be achieved under either acidic or basic conditions.

Caption: Hydrolysis of this compound to the carboxylic acid.

Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1 equivalent) and an aqueous solution of sulfuric acid (e.g., 50% v/v).

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Work-up: Cool the reaction mixture to room temperature and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Potential Research Area 2: Heterocyclic Chemistry

The nitrile functionality of this compound is a versatile precursor for the construction of various nitrogen-containing heterocyclic systems, which are prevalent scaffolds in many biologically active compounds. For instance, reaction with hydroxylamine can lead to the formation of amidoximes, which are key intermediates in the synthesis of 1,2,4-oxadiazoles.

Potential Research Area 3: Materials Science and Agrochemicals

While the primary focus for this compound has been in medicinal chemistry, its unique properties may also lend themselves to applications in other fields.

-

Materials Science: Fluorinated organic molecules are of interest in the development of advanced materials, such as liquid crystals and polymers, due to their unique electronic and physical properties. The nitrile group can also be polymerized or used as a functional handle for further modifications.

-

Agrochemicals: The introduction of fluorine into organic molecules is a common strategy in the design of modern pesticides and herbicides to enhance their efficacy and metabolic stability. The 3-(3-fluorophenyl)propyl scaffold could be explored for the development of new agrochemicals.

Conclusion

This compound represents a valuable and underexplored building block with significant potential across multiple scientific disciplines. Its straightforward synthesis and the versatility of its nitrile and fluorinated phenyl groups provide a rich platform for the generation of diverse chemical libraries. This guide has outlined key research directions, particularly in the realm of CNS drug discovery, and has provided foundational experimental protocols to facilitate further investigation. It is anticipated that the exploration of this compound and its derivatives will lead to the discovery of novel molecules with significant therapeutic, material, or agricultural value.

References

-

ResearchGate. (n.d.). Reductive amination of 3-(3-(trifluoromethyl)phenyl)propanal (II). Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate.

- Google Patents. (n.d.). CN1243121A - Noval process for synthesizing 3,3-dialkoxyl propionitrile.

- Google Patents. (n.d.). CN105439818A - Synthesis method of cinacalcet intermediate 3-(3-trifluoromethylphenyl) propanol.

- Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.

- Google Patents. (n.d.). CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.

-

PubMed Central (PMC). (2024, February 17). Synthesis and characterization of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens. Retrieved from [Link]

- Google Patents. (n.d.). US5334745A - Preparation of 3-aminopropionitriles.

-

Brieflands. (n.d.). Synthesis and Anticonvulsant Activity Evaluation of 3-alkoxy-4-(4-(hexyloxy/heptyloxy)phenyl)-4H-1,2,4 -triazole. Retrieved from [Link]

- Google Patents. (n.d.). US20090197970A1 - Crystalline form of cinacalcet.

-

PubMed. (2023, August 13). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Retrieved from [Link]

- Google Patents. (n.d.). WO2003087041A1 - Continuous process for the manufacture of 3-hydroxy propionitrile.

- Google Patents. (n.d.). CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine.

-

PubChem. (n.d.). 3-Amino-3-(3-fluorophenyl)propanoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of novel fluorinated nitriles as non-flammable and high-voltage electrolytes for lithium/lithium-ion batteries. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

PubMed. (n.d.). Anticonvulsant and Toxicological Evaluation of Parafluorinated/Chlorinated Derivatives of 3-Hydroxy-3-ethyl-3-phenylpropionamide. Retrieved from [Link]

-

Journal of the Chemical Society C: Organic. (1969). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Retrieved from [Link]

-

ACS Sustainable Chemistry & Engineering. (2024, August 24). Weakly Solvated and Interfacially Compatible Fluorinated Nitrile Based Electrolyte for High-Energy-Density Li/CFx Batteries. Retrieved from [Link]

-

Semantic Scholar. (2023, December 5). Procognitive, Anxiolytic, and Antidepressant-like Properties of Hyperoside and Protocatechuic Acid Corresponding with. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Anticonvulsant and Toxicological Evaluation of Parafluorinated/Chlorinated Derivatives of 3-Hydroxy-3-ethyl-3-phenylpropionamide. Retrieved from [Link]

- Google Patents. (n.d.). EP0080700B1 - A process for producing nitrile compounds.

-

MDPI. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]

-

NIH. (n.d.). The Functions and Applications of Fluorinated Interface Engineering in Li‐Based Secondary Batteries. Retrieved from [Link]

-

MDPI. (n.d.). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Retrieved from [Link]

-

ResearchGate. (2024, June 9). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]

-

Springer Medizin. (n.d.). Novel antiseizure medications in the development pipeline: promising candidates and recent failures. Retrieved from [Link]

- Google Patents. (n.d.). EP0563033A4 - Process for preparing 3-trifluoromethyl benzyl chloride.

-

Organic Chemistry Research. (n.d.). Fe(HSO4)3-Catalyzed Direct Conversion of Aldehydes into Nitriles Using Hydroxylamine Hydrochloride. Retrieved from [Link]

-

NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

-

Stuvia. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4( 3H)-quinazolinones. Retrieved from [Link]

-

ResearchGate. (n.d.). Cyclization of allenyl hydroxylamine 3 in different solvents to.... Retrieved from [Link]

-

Journal of Materials Chemistry A. (n.d.). Developing a nitrile-based lithium-conducting electrolyte for low temperature operation. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

ResearchGate. (2025, September 3). Synthesis of 3-phenyl-4-styryl and 3-phenyl-4-hydroxy coumarins. Retrieved from [Link]

The Strategic Utility of 3-(3-Fluorophenyl)propanenitrile in Modern Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(3-Fluorophenyl)propanenitrile, a key chemical intermediate in the synthesis of a variety of pharmaceutical compounds. The strategic incorporation of a fluorine atom on the phenyl ring, coupled with the versatile reactivity of the nitrile group, makes this molecule a valuable building block in medicinal chemistry. This document will delve into the synthesis, purification, and analytical characterization of this compound, and explore its significant applications, particularly in the development of central nervous system (CNS) active agents. Detailed, field-proven experimental protocols are provided to enable researchers to effectively utilize this intermediate in their synthetic endeavors.

Introduction: The Significance of Fluorinated Intermediates in Drug Discovery

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's pharmacological profile. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a prime example of a fluorinated intermediate that has gained traction in the synthesis of complex pharmaceutical molecules. Its structure is particularly advantageous for creating compounds that can efficiently cross the blood-brain barrier, a critical attribute for drugs targeting the central nervous system.[1]

This guide will provide a detailed exploration of this compound, from its fundamental chemical properties to its practical applications in the synthesis of high-value pharmaceutical agents.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and effective use in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₉H₈FN | [2] |

| Molecular Weight | 149.17 g/mol | [2] |

| Appearance | Colorless to light-colored liquid or solid | [2] |

| Boiling Point | Approximately 235-240 °C (estimated) | [2] |

| Solubility in Water | Low | [2] |

| Solubility in Organic Solvents | Soluble in common organic solvents such as ethanol and dichloromethane. | [2] |

Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent exposure to moisture and air. It should be kept away from heat sources, open flames, and oxidizing agents.

Synthesis of this compound: A Detailed Experimental Protocol

The most common and efficient method for the synthesis of this compound is the nucleophilic substitution of 3-fluorobenzyl chloride with a cyanide salt. The use of a phase-transfer catalyst is often employed to enhance the reaction rate and yield.[3]

Reaction Scheme

Figure 1: Synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for the cyanation of benzyl halides.[4][5]

Materials:

-

3-Fluorobenzyl chloride

-

Sodium cyanide (NaCN)

-

Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

-

Toluene

-

Deionized water

Equipment:

-

Round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a thermometer.

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with 3-fluorobenzyl chloride (1 equivalent), sodium cyanide (1.2 equivalents), and a catalytic amount of tetrabutylammonium bromide (e.g., 0.05 equivalents).

-

Solvent Addition: Add a biphasic solvent system of toluene and water (e.g., a 1:1 volume ratio). The use of a biphasic system with a phase-transfer catalyst facilitates the transport of the cyanide anion from the aqueous phase to the organic phase where the reaction occurs.[6]

-

Reaction: Heat the mixture to reflux (typically around 80-90 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with water and brine to remove any remaining sodium cyanide and catalyst.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude this compound is then purified by fractional distillation under reduced pressure to obtain the final product as a clear liquid.[7][8][9]

Safety Precautions: Sodium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. In case of contact with acid, highly toxic hydrogen cyanide gas can be liberated.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine atom, and two triplets corresponding to the two methylene groups of the propanenitrile chain.[10][11]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF). The nitrile carbon will appear in the downfield region (typically around 118-125 ppm).[10][11]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic peaks for this compound include:[2][12]

-

C≡N stretch: A sharp, strong absorption band around 2240-2260 cm⁻¹.

-

C-F stretch: A strong absorption in the region of 1000-1400 cm⁻¹.

-

Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

-

Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

-

Aliphatic C-H stretch: Absorptions just below 3000 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and confirming its molecular weight. The gas chromatogram should show a single major peak corresponding to the product. The mass spectrum will exhibit the molecular ion peak (M⁺) at m/z 149, along with characteristic fragmentation patterns.

Applications in Pharmaceutical Synthesis

This compound is a versatile intermediate primarily utilized in the synthesis of CNS-active pharmaceuticals.[1] Its key value lies in the reactivity of the nitrile group, which can be readily transformed into other functional groups, most notably a primary amine.

Reduction to 3-(3-Fluorophenyl)propan-1-amine

The reduction of the nitrile group to a primary amine is a pivotal transformation, opening up a plethora of synthetic possibilities. This can be achieved through several reliable methods.

Figure 2: Reduction of this compound.

This method is highly effective for the reduction of nitriles to primary amines.[13][14]

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Filter the resulting granular precipitate of aluminum salts and wash thoroughly with THF or diethyl ether.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(3-fluorophenyl)propan-1-amine.

-

Purify the amine by vacuum distillation.

Catalytic hydrogenation offers a milder and often safer alternative to LiAlH₄ reduction.[15][16][17]

Procedure:

-

Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.

-

Add a catalytic amount of palladium on carbon (Pd/C) or Raney Nickel.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi).

-

Stir the mixture at room temperature or with gentle heating until the hydrogen uptake ceases.

-

Carefully vent the hydrogen and filter the catalyst through a pad of Celite.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-(3-fluorophenyl)propan-1-amine.

-

Purify by vacuum distillation.

A Key Precursor in the Synthesis of Citalopram

3-(3-Fluorophenyl)propan-1-amine, derived from this compound, is a crucial building block in the synthesis of the widely used antidepressant drug, Citalopram. Citalopram is a selective serotonin reuptake inhibitor (SSRI).[18] The synthesis involves the reaction of 3-(3-fluorophenyl)propan-1-amine with a suitable phthalide derivative.

Figure 3: Simplified schematic of Citalopram synthesis.

The synthesis of Citalopram is a multi-step process, and the incorporation of the 3-(3-fluorophenyl)propylamine moiety is a critical step that ultimately defines a significant portion of the final drug's structure and its interaction with the serotonin transporter.[19][20]

Conclusion

This compound stands out as a strategically important chemical intermediate in the pharmaceutical industry. Its synthesis is well-established, and its versatile nitrile functionality allows for facile conversion into key synthons, such as the corresponding primary amine. The presence of the fluorine atom imparts desirable properties that are highly sought after in modern drug design. The detailed protocols and technical information provided in this guide are intended to empower researchers and drug development professionals to confidently and efficiently utilize this compound in the creation of novel and impactful therapeutic agents.

References

-

MySkinRecipes. This compound. [Link]

-

PubChem. Citalopram. National Center for Biotechnology Information. [Link]

- Google Patents. The preparation method of 3- trifluoromethyl benzyl cyanide. CN106349006B.

-

ResearchGate. Pd-Catalyzed Cyanation of Benzyl Chlorides with Nontoxic K4[Fe(CN)6]. [Link]

-

MDPI. Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

YouTube. Reduction of nitriles to amines using LiAlH4. [Link]

- Google Patents.

-

PTC Organics, Inc. Industrial Phase-Transfer Catalysis. [Link]

-

Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

-

YouTube. Fractional Distillation, Distillation under reduced pressure- Methods of Purification. [Link]

- Google Patents. Process for preparing benzyl cyanide being optionally substituted on benzene ring. CZ2008474A3.

-

Semantic Scholar. Heterogeneous Catalytic Hydrogenation of 3‑Phenylpropionitrile over Palladium on Carbon. [Link]

-

ResearchGate. Design and Synthesis of 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran- 5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. [Link]

-

Chemistry LibreTexts. 5.3: Fractional Distillation. [Link]

-